molecular formula C22H25N3O4 B11370222 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11370222
M. Wt: 395.5 g/mol
InChI Key: VLYJQEBIGSIVRP-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a tert-butylphenoxy group with an ethoxyphenyl-oxadiazole moiety, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Attachment of the Ethoxyphenyl Group: : The ethoxyphenyl group is introduced via nucleophilic substitution reactions, often using ethoxyphenyl halides and appropriate bases like potassium carbonate (K₂CO₃).

  • Formation of the Acetamide Linkage: : The final step involves coupling the oxadiazole intermediate with 4-tert-butylphenoxyacetic acid using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenolic and oxadiazole moieties. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

  • Reduction: : Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms. Sodium borohydride (NaBH₄) is a typical reducing agent.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, and other peroxides.

    Reduction: NaBH₄, lithium aluminum hydride (LiAlH₄).

    Substitution: Halides, bases like K₂CO₃, and solvents such as dimethylformamide (DMF).

Major Products

    Oxidation: Phenolic derivatives, oxadiazole N-oxides.

    Reduction: Amines, reduced oxadiazole derivatives.

    Substitution: Various substituted phenoxy and ethoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a precursor for designing new drugs with improved efficacy and selectivity.

Medicine

In medicinal chemistry, the compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in diseases. Its potential therapeutic applications include anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and phenoxy groups can form hydrogen bonds and hydrophobic interactions, facilitating binding to active sites. This binding can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide stands out due to the presence of both the ethoxyphenyl and oxadiazole moieties. This combination enhances its potential for diverse applications, offering unique reactivity and binding properties that are not present in the simpler analogs.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C22H25N3O4/c1-5-27-17-10-6-15(7-11-17)20-21(25-29-24-20)23-19(26)14-28-18-12-8-16(9-13-18)22(2,3)4/h6-13H,5,14H2,1-4H3,(H,23,25,26)

InChI Key

VLYJQEBIGSIVRP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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